3-{[2-(4-Hydroxyphenyl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(4-Hydroxyphenyl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione: pyrrolidine-2,5-dione , belongs to the pyrrolidine family—a versatile class of nitrogen-containing heterocycles. Medicinal chemists widely use pyrrolidine rings due to their unique properties:
Sp³ hybridization: This allows efficient exploration of pharmacophore space.
Stereochemistry contribution: The pyrrolidine ring’s stereogenic carbons influence drug candidate profiles.
Non-planarity: The ring exhibits “pseudorotation,” enhancing three-dimensional coverage .
Preparation Methods
Synthesis Routes::
Ring Construction: Pyrrolidine-2,5-dione can be synthesized by constructing the pyrrolidine ring from different cyclic or acyclic precursors. Reaction conditions vary based on the specific synthetic strategy.
Functionalization: Preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized .
Chemical Reactions Analysis
Reactions::
Oxidation: Pyrrolidine-2,5-dione may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent modifications occur.
Boron Reagents: For Suzuki–Miyaura coupling, boron reagents play a crucial role .
- Detailed information on specific products formed from these reactions is available in the literature.
Scientific Research Applications
Pyrrolidine-2,5-dione finds applications in:
Chemistry: As a building block for drug discovery.
Biology: Studying biological processes.
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel compounds .
Mechanism of Action
The precise mechanism by which pyrrolidine-2,5-dione exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione’s uniqueness lies in its structure. While I don’t have a specific list of similar compounds, exploring related pyrrolidines and comparing their properties could reveal further insights.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethylamino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-2-3-5-17(13)21-18(23)12-16(19(21)24)20-11-10-14-6-8-15(22)9-7-14/h2-9,16,20,22H,10-12H2,1H3 |
InChI Key |
PGXRADMQFBMASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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